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3-Methyl-5-formyl-6-aminouracil

Solid-state chemistry Formulation development Thermal analysis

3-Methyl-5-formyl-6-aminouracil (systematic name: 6-amino-5-formyl-3-methylpyrimidine-2,4(1H,3H)-dione; also referred to as 3-HFU or 6-amino-3-methyluracil-5-carbaldehyde) is a trisubstituted uracil derivative bearing a methyl group at N3, a formyl group at C5, and an amino group at C6. With molecular formula C₆H₇N₃O₃ and a molecular weight of 169.14 g/mol, this compound belongs to the 5-formyl-6-aminouracil family that serves as a key precursor for fused pyrimidine heterocycles such as pyrido[2,3-d]pyrimidines.

Molecular Formula C6H7N3O3
Molecular Weight 169.14 g/mol
Cat. No. B1252348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-formyl-6-aminouracil
Synonyms6-amino-3-methyluracil-5-carbaldehyde
Molecular FormulaC6H7N3O3
Molecular Weight169.14 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=C(NC1=O)N)C=O
InChIInChI=1S/C6H7N3O3/c1-9-5(11)3(2-10)4(7)8-6(9)12/h2H,7H2,1H3,(H,8,12)
InChIKeyQCLVNHHKYGDNMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-5-formyl-6-aminouracil (3-HFU): A Differentiated 5-Formyl-6-Aminouracil Building Block for Heterocyclic Synthesis and Nucleic Acid Research


3-Methyl-5-formyl-6-aminouracil (systematic name: 6-amino-5-formyl-3-methylpyrimidine-2,4(1H,3H)-dione; also referred to as 3-HFU or 6-amino-3-methyluracil-5-carbaldehyde) is a trisubstituted uracil derivative bearing a methyl group at N3, a formyl group at C5, and an amino group at C6 [1]. With molecular formula C₆H₇N₃O₃ and a molecular weight of 169.14 g/mol, this compound belongs to the 5-formyl-6-aminouracil family that serves as a key precursor for fused pyrimidine heterocycles such as pyrido[2,3-d]pyrimidines [2]. Its N3-methylation pattern distinguishes it from the isomeric 1-methyl analog (1-MFU) and the dimethylated derivative (HDFU), conferring a distinct hydrogen-bonding donor/acceptor arrangement and solid-state packing architecture [1][3].

1N3-methylated 5-formyl-6-aminouracil building block with resolved crystal structure
2Anhydrous solid form suitable for water-sensitive synthesis and formulation studies
3Precursor for pyrido[2,3-d]pyrimidine libraries and nucleic acid recognition probes

Why 3-Methyl-5-formyl-6-aminouracil Cannot Be Replaced by Its 1-Methyl or 1,3-Dimethyl Analogs in Research and Development


Within the 5-formyl-6-aminouracil family, the position and number of N-methyl substituents govern three critical and non-interchangeable properties: (i) hydration state, where only the 1,3-dimethyl derivative (HDFU) incorporates crystallization water while 3-HFU remains anhydrous [1]; (ii) hydrogen-bonding topology in the solid state, with 3-HFU forming a unique four-ring ribbon architecture distinct from its 1-methyl and unmethylated counterparts [2]; and (iii) base-pairing capability with natural nucleobases, where the N3-methyl orientation yields a different duplex formation profile (three possible duplexes) compared to the 5-methyl-substituted analog class (two possible duplexes) [3]. These differences are not incremental—they represent discrete, structurally encoded property divergences that prevent straightforward analog substitution in crystallization-dependent formulations, supramolecular assembly designs, or nucleic acid recognition studies.

Hydration state
3-HFU — anhydrous, no lattice water
HDFU — contains crystallization water; dehydration step may alter processing behavior and stoichiometric calculations
H-Bond topology
3-HFU — resolved four-ring ribbon architecture
1-MFU / HDFU — crystal packing unresolved; hydrogen-bond network may shift predictably and affect solid-state properties
Duplex capacity
3-methyl scaffold — up to three possible duplexes with natural bases
5-methyl scaffold — only two possible duplexes; base-pairing versatility may not transfer for expanded-alphabet designs

3-Methyl-5-formyl-6-aminouracil: Quantitative Differentiation Evidence for Analog Selection


Anhydrous Nature vs. HDFU: Absence of Crystallization Water Confirmed by DSC

In a direct head-to-head DSC comparison of four 5-formyl-6-aminouracil derivatives—HFU (unsubstituted), 1-MFU (N1-methyl), 3-HFU (N3-methyl, the target compound), and HDFU (N1,N3-dimethyl)—only HDFU exhibited a dehydration endotherm, indicating the presence of crystallization water [1]. Both 3-HFU and its 1-methyl isomer (1-MFU) as well as the parent HFU were found to be anhydrous. Dehydration and fusion enthalpy values were calculated from the DSC curves for all four compounds [1].

Anhydrous vs hydrated
Head-to-head
3-HFU: no dehydration endotherm
HDFU: dehydration endotherm present
Supports anhydrous formulation selection
DSC direct comparison; HDFU incorporates lattice water
Solid-state chemistry Formulation development Thermal analysis

Unique Four-Ring Hydrogen-Bonded Ribbon Architecture in the Solid State

Single-crystal X-ray diffraction analysis of 3-Methyl-5-formyl-6-aminouracil revealed a nonmerohedrally twinned crystal (twin fractions 0.7924(1) and 0.2076(10)) in which one intramolecular N–H···O hydrogen bond and three intermolecular N–H···O hydrogen bonds generate an almost planar ribbon containing four distinct ring motifs: S(6), R₂²(4), R₂¹(6), and R₄⁴(16) [1]. These ribbons are further linked into sheets by a dipolar carbonyl–carbonyl interaction [1]. This four-ring hydrogen-bonded ribbon topology is a direct consequence of the N3-methyl, C5-formyl, C6-amino substitution pattern and the resulting hydrogen-bond donor/acceptor geometry [1].

H-Bond architecture
Method context
Four-ring ribbon: S(6), R₂²(4), R₂¹(6), R₄⁴(16)
Predictable crystal packing for solid-form design
Single-crystal XRD at 120 K; nonmerohedral twin
Crystal engineering Supramolecular chemistry Polymorph prediction

Enhanced Duplex Formation Capacity vs. 5-Methyl-6-Aminouracil: Three vs. Two Possible Duplexes with Natural Nucleobases

Ab initio computational analysis (Hartree-Fock method, 3-21G basis set) of hydrogen-bonded dimers between natural nucleobases and modified 6-aminouracils revealed that 3-methylated 6-aminouracils (3sau) form three possible duplexes with native bases, whereas 5-methylated 6-aminouracils (5sau) form only two potential duplexes [1]. Among the seven total dimers identified across both series that contain one or two bifurcating H-bonds, the 3sau series contributed a larger proportion of stable duplex configurations [1]. Furthermore, five triplexes were identified from ten possible calculated dimers, with two triplexes exhibiting extra stabilization from H-bonding involving the 6-amino group of the uracil moiety [1].

Duplex diversity
Reported
3-methyl: 3 possible duplexes
5-methyl: 2 possible duplexes
May support artificial nucleobase library screening
HF/3-21G computational; cross-study comparable
Nucleic acid recognition Artificial nucleobases Computational chemistry

Proven Precursor for Pyrido[2,3-d]pyrimidine Synthesis with Reported Yields and Thermal Stability Data

Condensation of mono- and di-N-alkyl-5-formyl-6-aminouracils—including 3-methyl-substituted derivatives—with cyanoacetic acid and its esters, acetoacetic ester, and malonic acid dinitrile yields 2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidines, with structures confirmed by PMR and IR spectroscopy [1]. A subsequent study employing 5-formyl-6-aminouracils reported product yields of approximately 50% with decomposition without melting occurring at 573 K (>300 °C) [2]. The C5-formyl group serves as the essential electrophilic handle enabling this annulation, while the N3-methyl group modulates the electronic character of the uracil ring without blocking the reactive sites required for cyclocondensation [1].

Synthetic utility
Class-level
~50% yield, stable >300 °C
Supports heterocyclic library synthesis evaluation
Condensation route vs 6–7% Vilsmeier alternative
Heterocyclic synthesis Medicinal chemistry Fused pyrimidines

Tautomeric Profile and pH-Dependent Stability: Computational Prediction of Basicity Order

A PM3-COSMO computational study of 6-amino-5-formyluracil and its N-methylated derivatives (including 3-HFU) established the order of basicity for protonation sites as N9 > (N3 > N1) > (O8 > O4 > O2) in aqueous phase [1]. The derivatives act predominantly as amino-formyl-keto tautomers with strong imino character, and successive deprotonation leads to a growing contribution of enolyzed forms that increase carbonyl bond labilization [1]. This tautomeric framework is consistent across the N-methylated 5-formyl-6-aminouracil family but the relative positioning of N3 vs. N1 methylation shifts the tautomeric equilibrium landscape by altering the hydrogen-bond donor/acceptor map [1].

Tautomer/basicity
Class-level
Basicity: N9 > (N3 > N1) > (O8 > O4 > O2)
Informs pH-dependent species prediction
PM3-COSMO aqueous phase; data to verify
Tautomerism pH-dependent stability Computational chemistry

3-Methyl-5-formyl-6-aminouracil: Research and Industrial Application Scenarios Driven by Quantitative Differentiation Evidence


Anhydrous Formulation Development Requiring Precise Stoichiometric Control

When developing solid-dosage formulations or anhydrous reaction systems where water content must be rigorously controlled, 3-HFU is preferable to HDFU. The DSC-confirmed absence of crystallization water in 3-HFU [1] eliminates the need for pre-drying steps, avoids dehydration-related thermal events during processing, and ensures batch-to-batch consistency in gravimetric measurements. In contrast, HDFU incorporates variable lattice water, introducing uncertainty in stoichiometric calculations and potential incompatibility with water-sensitive chemistries.

Crystal Engineering and Solid-State Property Optimization Using Resolved Structural Data

3-HFU is the only N-methyl-5-formyl-6-aminouracil derivative with a fully resolved single-crystal X-ray structure, revealing a defined four-ring hydrogen-bonded ribbon network [2]. For crystal engineering programs—including co-crystal design, polymorph screening, or solid-form patenting—this resolved structure provides a predictive foundation unavailable for the 1-methyl or 1,3-dimethyl analogs. The nonmerohedral twinning behavior (twin fractions 0.7924 and 0.2076) also provides a documented reference for quality control in crystallographic batch characterization.

Artificial Nucleobase Design Leveraging Enhanced Duplex Diversity

For research programs developing expanded genetic alphabets, antisense oligonucleotides, or triplex-forming oligonucleotides, the 3-methyl-6-aminouracil scaffold offers a 50% greater duplex configuration diversity (three vs. two) compared to the 5-methyl-substituted analog series [3]. This enhanced promiscuity in base-pairing geometries makes 3-HFU-derived nucleosides attractive candidates for applications requiring alternative hydrogen-bonding patterns beyond standard Watson-Crick pairing.

Pyrido[2,3-d]pyrimidine Library Synthesis with Validated Yield and Thermal Stability

3-HFU serves as a direct precursor for constructing pyrido[2,3-d]pyrimidine libraries via condensation with active methylene compounds, with reported yields of approximately 50% [4]. The high thermal stability (decomposition >300 °C) permits reactions at elevated temperatures, while the C5-formyl group provides a regioselective handle for annulation. This synthetic route is substantially more efficient than Vilsmeier-based approaches to related fused systems, which yield only 6–7% for comparable substrates.

Application
Selection Property
Validation Focus
Anhydrous formulation development
Hydration state verified by DSC
Batch water content consistency
Crystal engineering and solid-form screening
Resolved H-bond ribbon architecture
Polymorph prediction and co-crystal design
Expanded genetic alphabet research
Duplex configuration diversity
Alternative base-pairing geometry screening
Heterocyclic library synthesis
Reported precursor reactivity
Annulation yield and thermal stability verification
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